2,3-Dichloro-5-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

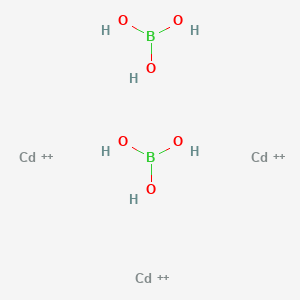

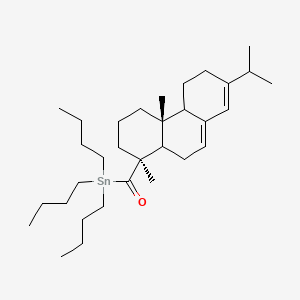

2,3-Dichloro-5-methylaniline is a chemical compound that consists of an aniline ring substituted with two chlorine atoms and a methyl group . It is a derivative of dichloroaniline, which is a group of compounds that have the molecular formula C6H5Cl2N . The compound appears as a white to yellow to orange powder or crystals .

Synthesis Analysis

The synthesis of anilines, including 2,3-Dichloro-5-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another approach involves the Povarov reaction, a [4 + 2] Diels–Alder reaction between N-arylimines and electron-rich dienophiles .Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-5-methylaniline is C7H7Cl2N . The average mass is 212.504 Da and the monoisotopic mass is 210.972229 Da .Chemical Reactions Analysis

2,3-Dichloro-5-methylaniline can participate in various chemical reactions. For instance, it can undergo a nucleophilic aromatic substitution reaction . In addition, it can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential .Physical And Chemical Properties Analysis

2,3-Dichloro-5-methylaniline has a molecular weight of 176.04 . It is a colorless compound, although commercial samples can appear colored due to the presence of impurities .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activities : 2,3-Dichloro-5-methylaniline is used in the synthesis of novel compounds with potential antioxidant activities. These compounds demonstrate good antioxidant activities and lipid peroxidation inhibition, suggesting their utility in managing oxidative stress conditions (Topçu et al., 2021).

Carcinogenic Potential and Biochemical Mechanisms : The compound has been studied for its potential as a carcinogen. For example, 4-chloro-2-methylaniline, a related compound, showed extensive binding to protein, DNA, and RNA of rat liver, indicating its potential toxic effects and the biochemical pathways involved in its action (Hill, Shih, & Struck, 1979).

Experimental Neoplasia in Rats : Research on related compounds, such as 4,4'-methylene-bis(2-methylaniline), has shown their capacity to induce tumors in rats, highlighting the carcinogenic potential of similar chemical structures (Stula, Sherman, Zapp, & Clayton, 1975).

Vibrational Spectra Analysis : The compound's vibrational spectra have been analyzed through experimental and theoretical methods, providing insights into its molecular structure and properties (Karabacak, Karagöz, & Kurt, 2008).

Environmental Monitoring : Chloroanilines, including dichloroanilines, have been monitored in surface waters, indicating their environmental presence and potential ecological impacts (Wegman & Korte, 1981).

Synthesis of Radiopharmaceuticals : 2,6-Dichloro-3-methylaniline, a related compound, has been synthesized for use in the development of experimental products, showcasing the role of dichloroanilines in pharmaceutical research (Mckendry & Stanga, 1994).

Zukünftige Richtungen

The future directions for 2,3-Dichloro-5-methylaniline could involve its use in the synthesis of other compounds. For instance, it can be used in the synthesis of tetrahydroquinolines (THQs), which are of great importance in medicinal chemistry . Furthermore, it can be used in the production of dyes and herbicides .

Eigenschaften

IUPAC Name |

2,3-dichloro-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECVJMWCJNEKMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697125 |

Source

|

| Record name | 2,3-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-methylaniline | |

CAS RN |

13711-29-0 |

Source

|

| Record name | 2,3-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)

![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)